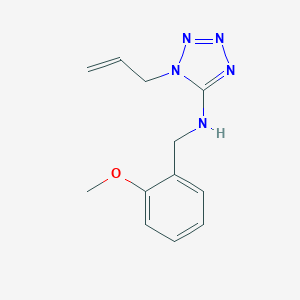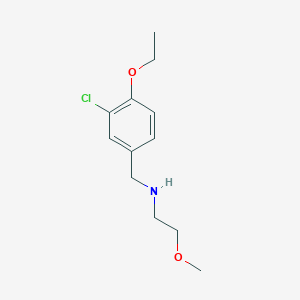![molecular formula C22H20N2O3 B275569 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes.
作用机制
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. The inhibition of these kinases leads to the disruption of various cellular processes, including the regulation of immune responses and inflammation. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been found to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the inhibition of T-cell activation, and the inhibition of cytokine production. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
实验室实验的优点和局限性
One of the main advantages of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid is its specificity for protein kinases, which reduces the risk of off-target effects. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid is its potential toxicity, which may limit its clinical application.
未来方向
There are several future directions for the study of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are also needed to investigate the potential toxicity of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid and to identify strategies to reduce its toxicity. Additionally, the development of more potent and selective inhibitors of protein kinases may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成方法
The synthesis of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromo-3-nitrobenzoic acid in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine using a borane-tetrahydrofuran complex. The amine is then coupled with 2-(1H-indol-3-yl)ethylamine using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling reagents. The final product is obtained by the reaction of the resulting amine with 5-formyl-2-methoxybenzoic acid in the presence of a base.
科学研究应用
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play a crucial role in the regulation of immune responses and inflammation. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to inhibit the growth of various cancer cell lines, including mantle cell lymphoma and chronic lymphocytic leukemia.
属性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H20N2O3/c25-22(26)16-5-3-4-15(12-16)21-9-8-18(27-21)14-23-11-10-17-13-24-20-7-2-1-6-19(17)20/h1-9,12-13,23-24H,10-11,14H2,(H,25,26) |
InChI 键 |
UWUKMAATYPRYTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)
